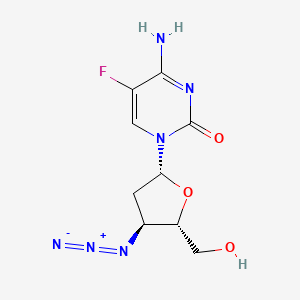
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazirene ring and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazirene ring and subsequent attachment of the phenylsulfonyl and benzenesulfonamide groups. Common reagents used in these reactions include phenylsulfonyl chloride, sodium azide, and various catalysts to facilitate the formation of the triazirene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazirene ring and sulfonamide groups are key to its activity, allowing it to bind to specific sites and modulate biological pathways. This can result in inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another sulfonamide compound with fluorine substitution, used as a fluorinating reagent.
Phenylsulfonyl Chloride: A simpler sulfonyl compound used in various organic synthesis reactions.
Uniqueness
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is unique due to its combination of a triazirene ring and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
6317-91-5 |
|---|---|
Molecular Formula |
C18H15N5O4S2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-(triazirin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15N5O4S2/c24-28(25,15-7-3-1-4-8-15)19-14-11-12-17(18(13-14)23-21-22-23)20-29(26,27)16-9-5-2-6-10-16/h1-13,19-20H |
InChI Key |
RAXBFWWKTQKMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



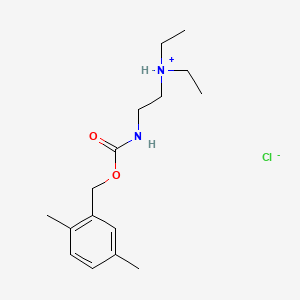
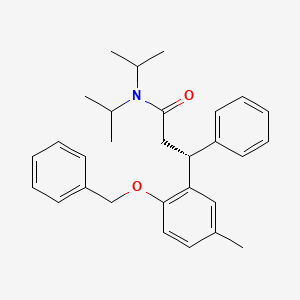
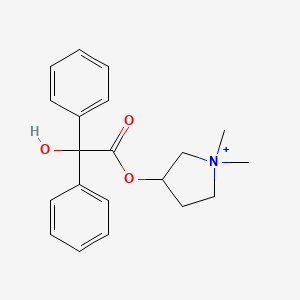
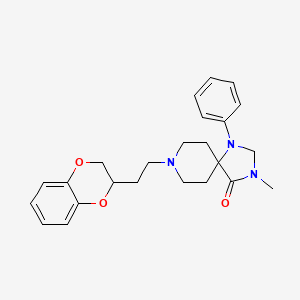
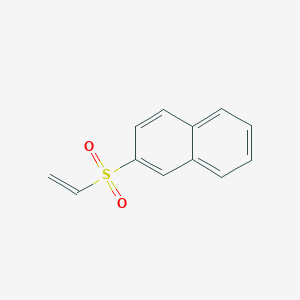
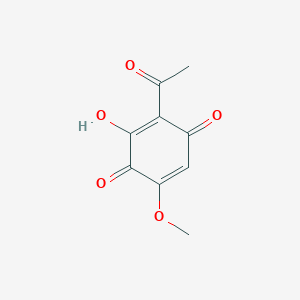
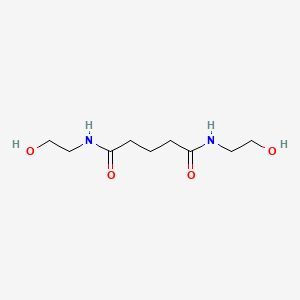
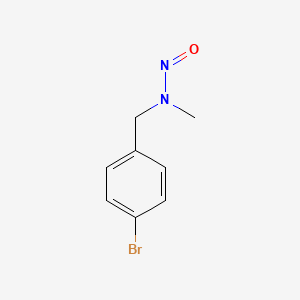

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
